molecular formula C6H6BrN3 B11724769 Imidazo[1,2-a]pyrimidine hydrobromide

Imidazo[1,2-a]pyrimidine hydrobromide

Cat. No.: B11724769
M. Wt: 200.04 g/mol
InChI Key: WBPRKMULNXGBPU-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidine hydrobromide is a heterocyclic compound that features both imidazole and pyrimidine rings. This compound is known for its significant biological activities and is widely used in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyrimidine hydrobromide can be achieved through various methods, including multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . These methods often involve the formation of carbon–hydrogen, carbon–carbon, and carbon–nitrogen bonds. For example, one common synthetic route involves the condensation of 2-aminopyrimidine with α-haloketones under acidic conditions to form the imidazo[1,2-a]pyrimidine core .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyrimidine hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for the functionalization of the compound and the development of derivatives with enhanced biological activities.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide (NaN₃) and potassium cyanide (KCN).

Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Imidazo[1,2-a]pyrimidine hydrobromide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some notable applications include:

Comparison with Similar Compounds

Properties

Molecular Formula

C6H6BrN3

Molecular Weight

200.04 g/mol

IUPAC Name

imidazo[1,2-a]pyrimidine;hydrobromide

InChI

InChI=1S/C6H5N3.BrH/c1-2-7-6-8-3-5-9(6)4-1;/h1-5H;1H

InChI Key

WBPRKMULNXGBPU-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=CN=C2N=C1.Br

Origin of Product

United States

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